p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol

Antihypertensive ACE inhibition In vivo pharmacology

p-(Tetrahydro-4H-1,4-thiazin-4-yl)phenol (also named 4-(thiomorpholin-4-yl)phenol or 4-thiomorpholinophenol) is a heterocyclic phenol derivative with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol. The compound features a para-hydroxy phenyl group directly N-linked to a saturated six-membered thiomorpholine (1,4-thiazinane) ring, distinguishing it from both its oxygen-containing morpholine analog and its oxidized sulfone counterparts.

Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
Cat. No. B8549818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(tetrahydro-4H-1,4-thiazin-4-yl)phenol
Molecular FormulaC10H13NOS
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=CC=C(C=C2)O
InChIInChI=1S/C10H13NOS/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h1-4,12H,5-8H2
InChIKeyQFAWGKVIIUVJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-(Tetrahydro-4H-1,4-thiazin-4-yl)phenol: Chemical Identity and In-Class Positioning for Scientific Procurement


p-(Tetrahydro-4H-1,4-thiazin-4-yl)phenol (also named 4-(thiomorpholin-4-yl)phenol or 4-thiomorpholinophenol) is a heterocyclic phenol derivative with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . The compound features a para-hydroxy phenyl group directly N-linked to a saturated six-membered thiomorpholine (1,4-thiazinane) ring, distinguishing it from both its oxygen-containing morpholine analog and its oxidized sulfone counterparts. Reported melting point ranges from 155–157 °C to 156–158 °C depending on the synthetic route . This compound serves as a core scaffold for a family of methylthiomorpholinphenol derivatives (the LQM series) that have been systematically evaluated for cardiovascular and enzyme-inhibitory activity against clinically established antihypertensive agents [1][2].

Why p-(Tetrahydro-4H-1,4-thiazin-4-yl)phenol Cannot Be Replaced by Generic Thiomorpholine or Morpholine Analogs


Although morpholine and thiomorpholine phenol derivatives share a superficial structural resemblance, critical differences in heteroatom composition, oxidation state at sulfur, and substitution pattern on the phenolic ring produce divergent pharmacological and physicochemical profiles that preclude simple interchange. The replacement of the thiomorpholine sulfur with oxygen (morpholine analog) eliminates key thioether-mediated interactions observed in catechol oxidase model complexes, where an adjacent thioether group measurably increases catalytic activity [1]. Oxidation of the thiomorpholine sulfur to the 1,1-dioxide (sulfone) drastically alters the electronic character and hydrogen-bonding capacity of the heterocycle, redirecting biological target engagement toward distinct applications such as neurological disorder intermediates . Furthermore, the absence or presence of methylene spacers between the phenol ring and the thiomorpholine nitrogen—as in the LQM series of methylthiomorpholinphenols—modulates ACE inhibitory potency, antihypertensive efficacy, and metabolic effects on cardiomyocyte glucose transporters in a compound-specific manner [2][3]. These structurally encoded activity cliffs demonstrate that in-class substitution without experimental verification carries a high risk of functional failure.

Quantitative Differentiation Evidence for p-(Tetrahydro-4H-1,4-thiazin-4-yl)phenol and Its Direct Derivatives Versus Clinical Comparators


In Vivo Blood Pressure Reduction in Spontaneously Hypertensive Rats: TBTIF vs. Captopril

The compound 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol (TBTIF), a direct structural derivative of p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol bearing two thiomorpholin-4-ylmethyl substituents, was compared head-to-head with captopril in spontaneously hypertensive rats (SHR). Both compounds were administered at an identical dose of 1 mg·kg⁻¹·d⁻¹ intramuscularly for 4 days [1]. TBTIF produced superior antihypertensive effects relative to captopril, an effect attributed to mechanisms involving ACE2 upregulation rather than direct ACE inhibition alone [1].

Antihypertensive ACE inhibition In vivo pharmacology

Plasma Angiotensin-(1-7) Elevation After Myocardial Infarction: TBTIF Superiority Over Captopril

In a rat model of acute myocardial infarction (coronary artery ligation), TBTIF and captopril were compared at identical doses (1 mg/kg, i.m., administered 30 min pre-ligation and again 24 h later) [1]. Both compounds reversed the infarction-induced increases in plasma angiotensin I, angiotensin II, angiotensin-(1-7), and angiotensin-(1-12). Critically, the plasma levels of the cardioprotective heptapeptide angiotensin-(1-7) achieved with TBTIF were significantly higher than those recorded with captopril [1]. TBTIF also upregulated ACE expression, while both agents suppressed ACE2 upregulation induced by myocardial infarction [1].

Cardioprotection Renin-angiotensin system Myocardial infarction

ACE Inhibitory Activity of Methylthiomorpholinphenols Quantified by Capillary Zone Electrophoresis

Five methylthiomorpholine compounds—LQM318, LQM319, LQM322, LQM328, and LQM329—were evaluated for ACE inhibitory capacity using a capillary zone electrophoresis method with hippuryl-histidyl-leucine (HHL) as substrate and captopril as reference [1]. Among these, compounds carrying the thiomorpholin-4-ylmethyl substituent on the phenolic ring demonstrated measurable ACE inhibition. The study provides quantitative electrophoretic mobility data linking structural variations (mono- vs. bis-substitution; presence of methoxy or tert-butyl groups) to differential inhibition potency [1]. In a separate docking study, the LQM300 series compounds showed higher in vivo activity than captopril and enalapril (preliminary unpublished results cited in [2]).

ACE inhibition Capillary electrophoresis Enzyme assay

Computational Docking Affinity of Methylthiomorpholinphenols at the ACE Active Site

Molecular docking studies of the LQM300 series methylthiomorpholinphenols against the angiotensin-converting enzyme (ACE) active site demonstrated molecular affinity and predicted binding poses comparable to marketed ACE inhibitors [1]. The computational analysis, performed using the Molecular Operating Environment (MOE) platform with protein-ligand interaction fingerprints (PLIF), showed that the thiomorpholine sulfur and phenolic hydroxyl engage key residues in the ACE catalytic pocket [1]. According to preliminary in vivo results cited in the same study, the LQM300 compounds showed higher antihypertensive activity than captopril and enalapril in animal models [1].

Molecular docking ACE Computational chemistry

Thioether vs. Ether Effect on Catecholase Activity: Thiomorpholine-Containing Ligand HL3 vs. Morpholine-Containing HL2

In a study of dicopper(II) catechol oxidase models, three bromophenol-based dinucleating ligands were compared: HL1 (piperazine arm), HL2 (morpholine arm), and HL3 (thiomorpholine arm) [1]. The ligand HL3, containing the thiomorpholin-4-yl moiety, was specifically designed to probe the influence of a thioether group adjacent to the dimetal site. Spectroscopic (UV/Vis) and mass spectrometric (ESI-MS) analyses demonstrated that the thioether sulfur in HL3 measurably increased catecholase activity relative to the morpholine (ether oxygen) analog HL2 [1]. This represents a direct, atom-specific functional differentiation between the thiomorpholine and morpholine series within the same ligand framework.

Bioinorganic chemistry Catechol oxidase mimic Thioether effect

Anti-Inflammatory and COX-1 Inhibitory Activity: 2,6-Di-tert-butyl-4-thiomorpholin-4-ylmethyl-phenol vs. BHT Analogs

Among a series of amine and amide derivatives bearing the 2,6-di-tert-butyl phenol moiety, the compound 2,6-di-tert-butyl-4-thiomorpholin-4-ylmethyl-phenol was identified as the most potent anti-inflammatory, COX-1 inhibitor, and antioxidant agent, with low toxicity [1]. This compound incorporates the thiomorpholin-4-ylmethyl substituent—a structural motif directly derived from p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol—and outperformed all other analogs in the series, including those with morpholine and proline substituents [1].

Anti-inflammatory COX-1 inhibition Antioxidant

Validated Application Scenarios for p-(Tetrahydro-4H-1,4-thiazin-4-yl)phenol Based on Quantitative Evidence


Antihypertensive Drug Discovery: Lead Scaffold for ACE/ACE2-Modulating Agents

The thiomorpholine-phenol scaffold, as exemplified by TBTIF and the LQM series, has demonstrated superior or comparable antihypertensive efficacy relative to captopril in spontaneously hypertensive rat models at equivalent doses [1], with the added mechanistic distinction of elevating cardioprotective angiotensin-(1-7) levels beyond captopril's capability [2]. Procurement of p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol as a synthetic precursor enables the construction of focused libraries of methylthiomorpholinphenols for ACE/ACE2 dual-modulator screening, targeting chronic hypertension management with potentially improved cardioprotective profiles.

Post-Myocardial Infarction Cardioprotection Research

The ability of TBTIF to significantly elevate plasma angiotensin-(1-7) above captopril levels in a rat myocardial infarction model [1] positions thiomorpholine-phenol derivatives as differentiated probes for studying renin-angiotensin system modulation post-MI. This application scenario is directly supported by quantitative in vivo data showing TBTIF's unique capacity to upregulate ACE expression while suppressing infarction-induced ACE2 upregulation [1], a pharmacological profile not observed with captopril monotherapy.

Bioinorganic and Catalytic Model Complex Development

The thioether sulfur in the thiomorpholine ring confers a measurable increase in catecholase activity compared to the oxygen-containing morpholine analog, as demonstrated in dicopper(II) model complexes using the ligand HL3 [1]. Researchers developing biomimetic oxidation catalysts or studying type-3 copper protein active sites should prioritize thiomorpholine-containing ligands over morpholine variants for enhanced catalytic turnover. p-(Tetrahydro-4H-1,4-thiazin-4-yl)phenol provides a direct synthetic entry point for constructing such ligand frameworks.

Anti-Inflammatory and COX-1 Inhibitor Lead Optimization

The thiomorpholin-4-ylmethyl-phenol moiety, when incorporated into a 2,6-di-tert-butyl phenol framework, produced the most potent anti-inflammatory, COX-1 inhibitory, and antioxidant agent in a comparative series that included morpholine and proline analogs [1]. This class-level evidence supports the procurement and use of p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol as a key intermediate for synthesizing dual COX-1/LOX inhibitors with intrinsic radical-scavenging activity, targeting inflammatory conditions with reduced gastrointestinal toxicity compared to conventional NSAIDs.

Quote Request

Request a Quote for p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.